4-(2-Bromoethoxy)-1,2-dimethoxybenzene
Overview
Description
4-(2-Bromoethoxy)-1,2-dimethoxybenzene is an organic compound that features a benzene ring substituted with two methoxy groups and a bromoethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(2-Bromoethoxy)-1,2-dimethoxybenzene involves the Williamson Ether Synthesis. This reaction typically involves the nucleophilic substitution (SN2) of an alkoxide ion with an alkyl halide. In this case, 1,2-dimethoxybenzene is reacted with 2-bromoethanol in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) to form the desired ether .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethoxy)-1,2-dimethoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution (SN2): The bromoethoxy group can be substituted by other nucleophiles.
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The bromoethoxy group can be reduced to an ethoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides or thiolates.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Formation of ethers or thioethers.
Oxidation: Formation of quinones.
Reduction: Formation of ethoxy-substituted benzene derivatives.
Scientific Research Applications
4-(2-Bromoethoxy)-1,2-dimethoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of new materials with specific electronic or optical properties.
Pharmaceutical Research: Investigated for its potential biological activities and as a building block for drug development.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethoxy)-1,2-dimethoxybenzene depends on the specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, its mechanism would depend on its interaction with specific molecular targets, such as enzymes or receptors, which could be influenced by its structural features.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2-bromoethoxy)benzene: Similar structure but with two bromoethoxy groups.
1,2-Dimethoxybenzene: Lacks the bromoethoxy group.
4-(2-Bromoethoxy)phenol: Similar structure but with a hydroxyl group instead of methoxy groups.
Properties
IUPAC Name |
4-(2-bromoethoxy)-1,2-dimethoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO3/c1-12-9-4-3-8(14-6-5-11)7-10(9)13-2/h3-4,7H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLJBMQYFQERGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCCBr)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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